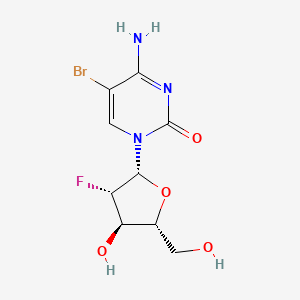
2,2':6',2''-Terpyridine, 4,4',4''-trimethyl-
Vue d'ensemble
Description
2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- is a chemical compound that belongs to the terpyridine family. It is a versatile ligand that has been extensively studied for its potential applications in various fields of science.
Applications De Recherche Scientifique
Catalysis
Alkylated terpyridine ligands, such as 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine, are an increasingly important component of catalysis . They are used in various catalytic reactions, including the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .
Dyes
This compound is also used in the production of dyes . Its unique structure allows it to interact with light in specific ways, making it useful in dye-sensitized nanocrystalline solar cells .
Solar Cells
4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine is used in the manufacture of solar cells . It has been found to be a useful ligand in dye-sensitized solar cells .
Supramolecular Chemistry
2,2’:6’,2’'-terpyridine is widely utilized in the field of supramolecular chemistry . It is used to manufacture the racks, ladders and grids, helicates, catenanes and dendrimers .
Neuroprotective Agents
We have identified 4’-(4-methylphenyl)-2,2’:6’,2-terpyridine: trihydrochloride (SS701), which belongs to a family of a small unique neuroprotective agents . SS701 accelerated the production of nerve growth factor (NGF) in cultured astroglial cells, dose- and time-dependently .
Coordination Chemistry
It plays an important role as a ligand in coordination chemistry . Its unique structure allows it to form stable complexes with various metal ions, which can be used in a variety of applications.
Mécanisme D'action
Target of Action
The primary target of 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine is metal ions . This compound acts as a tridentate ligand, coordinating with various metal ions to form different coordination polymers . The three near-coplanar nitrogen donor atoms in the compound allow it to bind to metal centers .
Mode of Action
4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine interacts with its targets (metal ions) through its three coordination sites . This interaction results in the formation of complexes . The compound’s low LUMO (Lowest Unoccupied Molecular Orbital) makes it a typical Pincer ligand and/or non-innocent ligand in transition metal catalysis .
Biochemical Pathways
The biochemical pathways affected by 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine are primarily related to catalysis and light-harvesting materials . The compound’s ability to form complexes with metal ions plays a crucial role in these pathways .
Pharmacokinetics
The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine’s action are primarily seen in its role as a ligand. It is used in dye-sensitized nanocrystalline solar cells and as a precursor for bisterpyridylalkanes . It is also a precursor to the tricarboxylate, which has proven to be useful in dye-sensitized solar cells .
Action Environment
The action, efficacy, and stability of 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine can be influenced by environmental factors such as temperature and atmosphere . The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Propriétés
IUPAC Name |
4-methyl-2,6-bis(4-methylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12-4-6-19-15(8-12)17-10-14(3)11-18(21-17)16-9-13(2)5-7-20-16/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOPFEPGENIUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347614 | |
| Record name | 2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33354-75-5 | |
| Record name | 2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

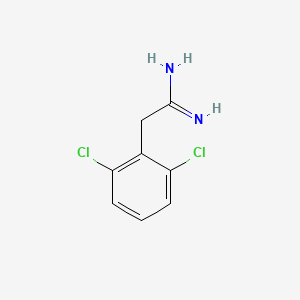

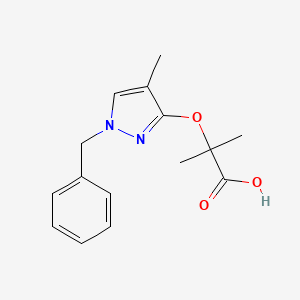


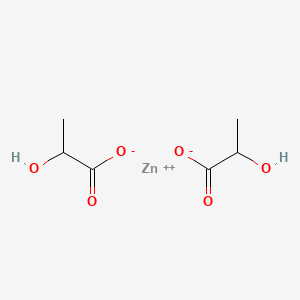

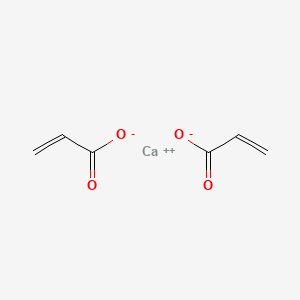

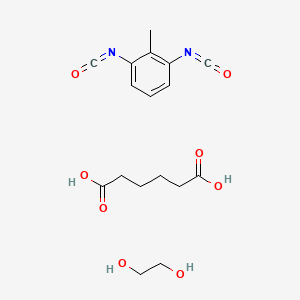
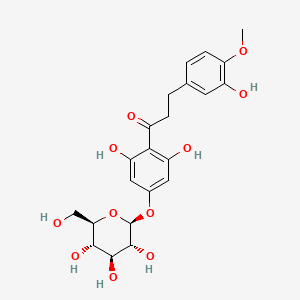
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)
